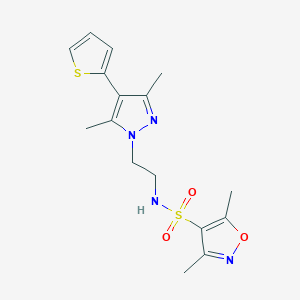

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

This compound features a pyrazole core substituted at the 4-position with a thiophen-2-yl group and at the 1-position with an ethyl linker bearing a 3,5-dimethylisoxazole-4-sulfonamide moiety. The dimethyl substituents on both pyrazole and isoxazole likely improve lipophilicity and metabolic stability. Though direct pharmacological data are unavailable, structural analogs (e.g., sulfonamide-containing inhibitors) often target carbonic anhydrases or kinases .

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-2-ylpyrazol-1-yl)ethyl]-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O3S2/c1-10-15(14-6-5-9-24-14)12(3)20(18-10)8-7-17-25(21,22)16-11(2)19-23-13(16)4/h5-6,9,17H,7-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQPFXDJYUGYCKG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNS(=O)(=O)C2=C(ON=C2C)C)C)C3=CC=CS3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation of primary activated nitro compounds with alkenes to form isoxazolines, followed by cyclization to yield isoxazoles . The thiophene and pyrazole rings can be introduced through various nucleophilic and electrophilic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the most efficient catalysts and solvents, as well as the implementation of continuous flow reactors to enhance reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: Both nucleophilic and electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions . Reaction conditions typically involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .

Scientific Research Applications

Chemistry

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide serves as a building block in the synthesis of more complex molecules. Its unique functional groups allow for various chemical reactions, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Thiophene ring can be oxidized to form sulfoxides or sulfones. |

| Reduction | Nitro groups can be reduced to amines. |

| Substitution | Participates in nucleophilic substitution reactions at the sulfonamide group. |

Biology

The compound is studied for its potential biological activities , including:

- Antimicrobial Properties : Investigated for efficacy against various pathogens.

- Anti-inflammatory Effects : Potential applications in treating inflammatory diseases.

Case Study: Antimicrobial Activity

In a study assessing the antimicrobial properties of similar compounds, this compound demonstrated significant activity against Gram-positive bacteria. The mechanism of action involves enzyme inhibition related to microbial metabolism.

Medicine

The compound is being investigated for therapeutic applications such as:

| Application | Description |

|---|---|

| Infection Treatment | Potential use in treating bacterial infections. |

| Inflammatory Diseases | May offer relief in conditions like arthritis and other inflammatory disorders. |

Case Study: Therapeutic Potential

Research has shown that derivatives of this compound exhibit anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). In preclinical trials, it was effective in reducing inflammation markers in animal models.

Mechanism of Action

The mechanism of action of N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. This can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Comparison

Spectroscopic Data

Hypothesized Bioactivity

- Pyrazole derivatives often exhibit anti-inflammatory or anticancer activity .

- Compound 12/13 : Cyclobutene-dione cores are rare in drugs but may act as Michael acceptors for covalent binding. Their sulfonamide groups could target metalloenzymes .

- Beta-hydroxythiofentanyl : Thiophene substitution in opioids alters µ-opioid receptor binding kinetics, increasing potency but risking toxicity .

Research Findings and Challenges

- Synthesis Challenges : The ethyl linker in the target compound may require precise stoichiometry to avoid side reactions, similar to ’s need for chromatographic purification .

- Computational Predictions : Molecular docking studies (extrapolated from ’s analogs) suggest the sulfonamide interacts with zinc in carbonic anhydrase, while thiophene engages in hydrophobic pockets .

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)-3,5-dimethylisoxazole-4-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : CHNOS

- Molecular Weight : 380.5 g/mol

- CAS Number : 2034356-89-1

The compound consists of a pyrazole moiety, a thiophene ring, and an isoxazole sulfonamide group, which contribute to its diverse biological activities.

Antimicrobial Activity

Several studies have indicated that isoxazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains. The presence of the isoxazole and pyrazole rings enhances the compound's ability to disrupt microbial cell functions.

Anticancer Activity

Isoxazole derivatives are also known for their anticancer properties. Research has demonstrated that these compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism involves the modulation of signaling pathways related to cell survival and proliferation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in various biochemical pathways. This interaction can lead to alterations in cellular signaling and biological responses.

Study 1: Antimicrobial Efficacy

A study examining the antimicrobial activity of isoxazole derivatives found that compounds with similar structures to this compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The study reported minimum inhibitory concentrations (MICs) indicating significant efficacy against resistant strains .

Study 2: Anticancer Properties

In another investigation focused on anticancer effects, the compound was tested on several cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner. The study highlighted the induction of apoptosis as a key mechanism through which the compound exerts its anticancer effects .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.